1H-Pyrazolo[3,4-c]pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h1-4H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECWHRGJIUVSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 1h Pyrazolo 3,4 C Pyridine Core
Retrosynthetic Strategies for the 1H-Pyrazolo[3,4-c]pyridine Skeleton
Retrosynthetic analysis is a foundational technique in planning the synthesis of organic molecules, including the 1H-pyrazolo[3,4-c]pyridine skeleton. This method involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For pyridine (B92270) and its fused derivatives, a common retrosynthetic approach is the Hantzsch pyridine synthesis, which involves the disconnection of the pyridine ring to an α,β-unsaturated compound and an active methylene compound like ethyl acetoacetate. Another strategy, the Knorr synthesis, disconnects the ring to a 1,5-dicarbonyl compound and a heteroatom donor. Michael addition is also a viable retrosynthetic pathway. These disconnections guide the synthetic plan by identifying key bond formations and precursor molecules.
Approaches Involving the Formation of a Pyridine Ring onto a Pre-existing Pyrazole (B372694) Nucleus
A predominant strategy for constructing the pyrazolo[3,4-c]pyridine scaffold involves the annelation of a pyridine ring onto a pre-existing pyrazole. This approach typically utilizes 5-aminopyrazole derivatives as key building blocks.
One common method is the condensation of 5-aminopyrazoles with α,β-unsaturated aldehydes and ketones. In some instances, this reaction proceeds through the formation of an intermediate pyrazolo Hantzsch dihydropyridine, which then undergoes disproportionation to yield the final pyrazolopyridine and its tetrahydropyridine derivative. The reaction conditions, particularly the choice of acid catalyst, can influence the product distribution. For example, using hydrochloric acid can promote the formation of both pyrazolopyridines and tetrahydropyrazolopyridines, while acetic acid may favor the formation of Schiff bases.
Another variation involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The regioselectivity of this reaction is dependent on the nature of the dicarbonyl compound. If the 1,3-dicarbonyl is unsymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups.
Furthermore, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. This method demonstrates excellent regioselectivity, affording C6-substituted pyrazolo[3,4-b]pyridines.
Approaches Involving the Formation of a Pyrazole Ring onto a Pre-existing Pyridine Nucleus
An alternative synthetic route involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine. This strategy often starts with a 2-chloropyridine derivative bearing an electrophilic group, such as a formyl or cyano group, at the 3-position.
The reaction of 2-chloro-3-formylpyridine or 2-chloro-3-cyanopyridine with hydrazine or its derivatives is a key step in this approach. The cyclocondensation can proceed through two potential pathways. One involves an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization onto the formyl or cyano group. The alternative pathway begins with the nucleophilic addition of hydrazine to the electrophilic group, forming an intermediate which then undergoes intramolecular cyclization with the displacement of the chlorine atom. For instance, the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide can yield the 1H-pyrazolo[3,4-b]pyridine compound.
One-Pot and Multicomponent Reaction Protocols for 1H-Pyrazolo[3,4-c]pyridine Synthesis
One-pot and multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex molecules like 1H-pyrazolo[3,4-c]pyridines from simple starting materials in a single synthetic operation.
A notable example is the three-component reaction involving enaminones, benzaldehyde, and hydrazine hydrochloride, or a four-component reaction that also includes ethyl cyanoacetate, to synthesize pyrazolo[3,4-b]pyridine derivatives. These reactions are often carried out in environmentally benign solvents like water, with a catalytic amount of an agent such as ammonium acetate.
Another multicomponent approach involves the condensation of an acetyl compound with an aldehyde and malononitrile. The choice of reagent can direct the synthesis towards either a pyran or a pyridine analogue. For instance, using ammonium acetate in an ethanolic piperidine (B6355638) solution can yield the pyridine derivative. The proposed mechanism involves the initial formation of an intermediate from the aldehyde and malononitrile, which then reacts with an enamine derivative of the acetyl compound, followed by intramolecular cyclization and oxidation to afford the final pyridine product. Molecular iodine has also been shown to be an effective catalyst for the multicomponent domino reaction of aromatic aldehydes, 4-hydroxycoumarin derivatives, and 3-aminopyrazoles to produce dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones.
Control of Regioselectivity and Diastereoselectivity in Synthetic Pathways
The control of regioselectivity is a critical aspect of 1H-pyrazolo[3,4-c]pyridine synthesis, particularly when using unsymmetrical starting materials. In the reaction of 5-aminopyrazoles with non-symmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. The product ratio is determined by the difference in electrophilicity between the two carbonyl groups. A significant difference can lead to high regioselectivity, with yields of the major isomer exceeding 80%.
In photocatalytic C-H amination reactions for the synthesis of N-arylated heterocycles, regioselectivity is also a key consideration. For instance, the photocatalytic amination of arenes with aromatic N-heterocyclic radicals can proceed with a single regioselectivity at the ortho or para positions of pyridines bearing electron-donating groups. Computational analysis, such as DFT calculations of spin population, can help predict the N-regioselectivity of aromatic N-centered radicals. For 4-chloro-1H-pyrazolo[3,4-b]pyridine, the electron spin density is predominantly localized at the N1 position, leading to exclusive selectivity for products substituted at this position.
Influence of Reaction Conditions, Catalysis, and Solvent Systems on Synthesis Efficiency
The efficiency of synthetic pathways leading to the 1H-pyrazolo[3,4-c]pyridine core is significantly influenced by reaction conditions, the choice of catalyst, and the solvent system.
Reaction Conditions: Temperature and reaction time are crucial parameters. For example, in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, the reaction of a precursor with sodium nitrite and acetic anhydride is carried out at temperatures up to 90°C for 20 hours. Subsequent deacetylation is performed at room temperature for 1 hour. Microwave irradiation has also been employed to accelerate reactions, such as in the synthesis of 1H-pyrazolo[3,4-b]pyridines, where it can reduce reaction times to as little as 10-30 minutes in the presence of air.
Catalysis: A wide range of catalysts are utilized to promote the synthesis of pyrazolopyridines. Acid catalysts, such as acetic acid and hydrochloric acid, are commonly used in condensation reactions. Lewis acids like Sc(OTf)₃ are employed in reactions of epoxides with hydrazine to form pyrazoles. In multicomponent reactions, catalysts like ammonium acetate and molecular iodine have proven effective. Photocatalysts, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, are used in C-H amination reactions to generate N-centered radicals under visible light irradiation.
Solvent Systems: The choice of solvent can impact reaction scalability and product isolation. The introduction of dichloroethane (DCE) as a co-solvent in the synthesis of 5-halo-pyrazolo[3,4-c]pyridine precursors has been shown to enhance scalability and allow for the isolation of intermediates without the need for purification. Environmentally friendly solvents like water and ethanol are also utilized, particularly in multicomponent reactions, contributing to greener synthetic protocols.
Formation and Isolation of 1H-Pyrazolo[3,4-c]pyridine Hydrochloride Salts
The formation of a hydrochloride salt of 1H-pyrazolo[3,4-c]pyridine can be a crucial step for purification, improving solubility, and enhancing stability. The basic nitrogen atoms in the pyrazolopyridine ring system can react with hydrochloric acid to form the corresponding salt.
Several methods can be employed for the preparation of hydrochloride salts. A common technique involves dissolving the free base of the pyrazolopyridine in a suitable solvent, such as anhydrous dichloromethane or ether, and then adding a solution of anhydrous hydrochloric acid (e.g., 2 M in ether) dropwise. acs.orgresearchgate.net The formation of the salt is often indicated by the appearance of a cloudy suspension or precipitate. The resulting solid can then be isolated by filtration and washed with an appropriate anhydrous solvent.
Alternatively, HCl gas can be passed through a solution of the compound in a low-boiling aprotic solvent. For industrial-scale production, reacting the base with a trialkylsilylhalogenide, such as trimethylchlorosilane, in a suitable solvent is another viable method. The choice of solvent is important; protic solvents or aprotic solvents with at least one equivalent of a protic solvent are generally used. The isolation of the salt can be achieved by filtration, and if crystallization does not occur spontaneously, it can be induced by the addition of a less polar solvent.
Advanced Derivatization and Functionalization Strategies of 1h Pyrazolo 3,4 C Pyridine Scaffolds
Vectorial Functionalization for Strategic Site Modification
Vectorial functionalization allows for the controlled and selective elaboration of a core molecular scaffold along multiple, distinct trajectories. rsc.orgworktribe.com For the 5-halo-1H-pyrazolo[3,4-c]pyridine system, specific methodologies have been developed to target the N1, N2, C3, C5, and C7 positions, enabling a systematic exploration of the chemical space around the core. rsc.orgrsc.orgresearchgate.net This strategic modification is crucial for transforming initial fragment hits into potent lead compounds. rsc.org
The pyrazole (B372694) subunit of the scaffold contains two nitrogen atoms, N1 and N2, which can be selectively functionalized using tailored reaction conditions and protecting group strategies. rsc.org Drawing precedents from indazole chemistry, conditions have been optimized to favor substitution at either nitrogen, although mixtures of isomers are common and often require chromatographic separation. rsc.org
Simple alkylation with reagents like methyl iodide or propyl iodide in the presence of a base such as sodium hydride (NaH) typically yields separable mixtures of N1- and N2-alkylated products. rsc.org The regioselectivity of these reactions can be influenced by the choice of protecting group and the reaction conditions. For instance, mesylation selectively protects the N1 position, while the use of dihydropyran (DHP) can be tuned by reaction time to favor either the N1 or N2 isomer. rsc.org The trimethylsilylethoxymethyl (SEM) group is another common protecting group, which, depending on the base used, can produce varying ratios of N1 and N2 isomers. rsc.orgresearchgate.net
| Entry | Halogen (X) | Reagents & Conditions | Protecting Group (PG) | N1 Product (Yield) | N2 Product (Yield) |
| 1 | Cl | MsCl, NaH, THF, 0 °C-rt, 2 h | -Ms | 5a (92%) | 5b (0%) |
| 2 | Br | DHP, pTsOH, DCM, rt, 2 h | -THP | 6a (6%) | 6b (75%) |
| 3 | Br | DHP, pTsOH, DCM, rt, 22 h | -THP | 6a (82%) | 6b (0%) |
| 4 | Br | SEMCl, NaH, THF, 0 °C-rt, 6 h | -SEM | 8a (47%) | 8b (26%) |
| 5 | Cl | SEMCl, NaH, THF, 0 °C-rt, 6 h | -SEM | 9a (45%) | 9b (29%) |
| 6 | Br | MeI, NaH, 0 °C-rt, 1 h | -Me | 10a (36%) | 10b (50%) |
| 7 | Cl | PrI, NaH, 0 °C-rt, 24 h | -Pr | 12a (27%) | 12b (35%) |
This table summarizes the results of selective N-alkylation and protection on 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds. Data sourced from Bedwell et al. rsc.org
The C3 position of the pyrazolo[3,4-c]pyridine scaffold is amenable to functionalization via an iridium-catalyzed C–H borylation reaction. rsc.orgresearchgate.net This method demonstrates high regioselectivity for the C3 position, consistent with reports on related indazole systems. rsc.org The reaction typically employs an iridium catalyst such as [Ir(COD)OMe]₂, a bipyridine ligand (dtbpy), and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net
The resulting C3-boronate ester is a versatile intermediate that can be directly subjected to Suzuki–Miyaura cross-coupling without purification. rsc.org This tandem, one-pot procedure allows for the efficient introduction of a wide range of aryl and heteroaryl substituents at the C3 position. The cross-coupling step is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base like cesium carbonate (Cs₂CO₃). rsc.orgresearchgate.net In some cases, the addition of copper(I) chloride (CuCl) can improve the yield of the desired coupled products, which are obtained in moderate to good yields (31–48% over the two steps). researchgate.net
Starting from 5-halo-1H-pyrazolo[3,4-c]pyridine precursors, the C5 position can be effectively functionalized through a Palladium-catalyzed Buchwald–Hartwig amination. rsc.orgrsc.org This cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org A variety of conditions have been developed for this transformation, often varying the palladium source, ligand, base, and solvent. rsc.org
For the pyrazolo[3,4-c]pyridine scaffold, a successful set of conditions involves the use of Pd₂(dba)₃ as the palladium source, rac-BINAP as the ligand, and sodium tert-butoxide (NaOᵗBu) as the base in tetrahydrofuran (B95107) (THF). rsc.orgresearchgate.net This protocol has been successfully applied to couple the 5-bromo-pyrazolo[3,4-c]pyridine core with a range of primary, secondary, and aromatic amines, affording the corresponding 5-amino-substituted products in good yields, typically between 62–75%. rsc.orgresearchgate.net
The C7 position, being part of the pyridine (B92270) ring, can be selectively functionalized through directed metalation. rsc.org While initial attempts with strong bases like n-butyllithium led to low-yielding nucleophilic addition, the use of mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidine) bases provides a more selective approach. researchgate.net Specifically, the reagent TMPMgCl·LiCl has been shown to regioselectively deprotonate the C7 position of N1-protected 5-halo-1H-pyrazolo[3,4-c]pyridines. rsc.orgresearchgate.net
The efficiency of this magnesiation is highly dependent on temperature, with optimal results achieved at -40 °C. researchgate.netresearchgate.net The resulting intermediate organomagnesium species is a potent nucleophile and can be quenched, or "trapped," with a variety of electrophiles. rsc.orgresearchgate.net This strategy has been demonstrated with electrophiles such as aldehydes, diphenyl disulfide, and dimethylformamide (DMF), providing the C7-functionalized products in yields ranging from 48–66%. rsc.org
Following the selective C7-metalation with TMPMgCl·LiCl, an alternative pathway for elaboration is to engage the organometallic intermediate in a transition metal-catalyzed cross-coupling reaction. rsc.org Through transmetalation with zinc chloride (ZnCl₂), the C7-magnesiated species is converted into a more stable organozinc reagent. rsc.orgresearchgate.netresearchgate.net
This organozinc intermediate is then readily utilized in a Negishi cross-coupling reaction with various aryl iodides. rsc.org The coupling is typically catalyzed by a palladium complex like Pd(PPh₃)₄. researchgate.net This two-step, one-pot sequence of directed metalation, transmetalation, and Negishi coupling provides an efficient route to a range of C7-arylated pyrazolo[3,4-c]pyridines, with reported yields between 71–83%. rsc.org
Exploration of Diverse Substitution Patterns and Library Synthesis
The true value of these vectorial functionalization strategies lies in their combination to create libraries of compounds with diverse substitution patterns. rsc.org By linking these selective reactions in various sequences, a systematic exploration of the chemical space around the pyrazolo[3,4-c]pyridine scaffold can be achieved, emulating a hit-to-lead optimization pathway common in drug discovery. rsc.orgworktribe.com
For example, a two-stage sequence can combine C3 borylation/Suzuki–Miyaura coupling with a subsequent C7 metalation/electrophilic trap. worktribe.com Another sequence might involve a C3 functionalization followed by N-alkylation. worktribe.com The ability to selectively introduce functionality at C3, C5, and C7, along with control over the N1 and N2 positions, allows for the generation of complex, multi-vector functionalized molecules. rsc.org This systematic approach is essential for developing structure-activity relationships (SAR) and optimizing the properties of new chemical entities based on the 1H-pyrazolo[3,4-c]pyridine core. nih.gov
Chemo- and Regioselective Functionalization Techniques
The strategic, selective functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold is critical for its development in fields such as fragment-based drug discovery. rsc.org The distinct electronic and steric environments of the nitrogen and carbon atoms across the bicyclic ring system allow for a high degree of chemo- and regioselectivity, enabling the targeted introduction of functional groups at specific positions. researchgate.net This controlled "vectorial functionalisation" allows for the systematic elaboration of the core scaffold along multiple growth vectors to optimize interactions with biological targets. rsc.orgrsc.org Key strategies have been developed for selective modification at the N-1, N-2, C-3, C-5, and C-7 positions. researchgate.net
Selective N-1 and N-2 Functionalization
The pyrazole moiety of the scaffold contains two nitrogen atoms, N-1 and N-2, whose selective functionalization can be controlled through tailored reaction conditions and the use of specific protecting groups. rsc.org Drawing precedents from standard indazole chemistry, conditions can be optimized to favor substitution at either nitrogen. rsc.org
For instance, mesylation of 5-halo-1H-pyrazolo[3,4-c]pyridines selectively yields the N-1 protected product. rsc.org This regioselectivity provides a pathway to further functionalize other positions while one of the nitrogen atoms is masked. N-alkylation reactions also play a crucial role in derivatizing these positions, with the choice of reagents and conditions dictating the outcome. rsc.orgresearchgate.net
Table 1: Regioselective N-1 Protection of 5-Halo-1H-pyrazolo[3,4-c]pyridine
| Reaction | Target Position | Reagent | Substrate | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Mesylation | N-1 | MsCl, Et3N | 5-bromo-1H-pyrazolo[3,4-c]pyridine | 5-bromo-1-mesyl-1H-pyrazolo[3,4-c]pyridine | 92% | rsc.org |
C-3 Position Functionalization via Borylation and Cross-Coupling
The C-3 position of the pyrazole ring can be effectively functionalized using a tandem sequence involving C–H borylation followed by a Suzuki–Miyaura cross-coupling reaction. rsc.orgresearchgate.net This two-step process begins with an iridium-catalyzed borylation of a protected 1H-pyrazolo[3,4-c]pyridine. rsc.org The resulting boronate ester is a versatile intermediate that can then be subjected to palladium-catalyzed Suzuki–Miyaura cross-coupling with various aryl halides to introduce diverse substituents at the C-3 position. rsc.org
Table 2: C-3 Functionalization via Tandem Borylation/Suzuki-Miyaura Coupling
| Step | Reaction Type | Key Reagents/Catalysts | Functional Group | Reference |
|---|---|---|---|---|
| 1 | Ir-catalysed C-H Borylation | [Ir(COD)OMe]2, dtbpy, B2pin2 | -Bpin (Pinacol boronate ester) | rsc.org |
| 2 | Suzuki-Miyaura Coupling | Pd(dppf)Cl2, Cs2CO3, Aryl halide | -Aryl | rsc.org |
C-5 Position Functionalization via Buchwald-Hartwig Amination
For derivatization at the C-5 position on the pyridine ring, palladium-catalyzed Buchwald–Hartwig amination is a highly effective strategy. rsc.orgresearchgate.net This reaction is typically performed on 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, where the halogen atom (e.g., chlorine or bromine) serves as a leaving group. researchgate.netrsc.org The methodology allows for the coupling of a wide range of primary and secondary amines, introducing crucial nitrogen-based functionalities that are common in biologically active molecules. rsc.org
Table 3: Examples of C-5 Buchwald-Hartwig Amination
| Substrate | Amine Reagent | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | Morpholine | Pd2(dba)3, XPhos, NaOtBu | 5-(morpholino)-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
| 5-chloro-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | Piperidine (B6355638) | Pd2(dba)3, XPhos, NaOtBu | 5-(piperidino)-1-(SEM)-1H-pyrazolo[3,4-c]pyridine | researchgate.net |
C-7 Position Functionalization via Directed Metalation
The most acidic proton on the pyridine ring is at the C-7 position, enabling its selective functionalization through directed metalation. rsc.org The use of a strong, hindered, non-nucleophilic base such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) allows for regioselective deprotonation at C-7. rsc.orgresearchgate.net The resulting organometallic intermediate can be trapped with a variety of electrophiles to install different functional groups. rsc.org For example, quenching with iodine introduces an iodine atom, which can then be used in subsequent cross-coupling reactions, such as Negishi coupling after transmetalation to a zinc species. rsc.orgrsc.org
Table 4: C-7 Functionalization via Metalation and Electrophilic Trapping
| Base | Electrophile (E+) | Functional Group Introduced | Subsequent Reaction Potential | Reference |
|---|---|---|---|---|
| TMPMgCl·LiCl | I2 (Iodine) | -I (Iodo) | Negishi cross-coupling | researchgate.netrsc.org |
| TMPMgCl·LiCl | Various electrophiles | -E | Dependent on electrophile | rsc.org |
Mechanistic Investigations of Reactions Involving 1h Pyrazolo 3,4 C Pyridine
Elucidation of Core Formation Reaction Mechanisms
The formation of the pyrazolopyridine skeleton can be achieved through several mechanistic pathways, often involving multicomponent reactions or the annelation of one heterocyclic ring onto a pre-existing one.
One prominent mechanism involves a one-pot, three-component reaction, which efficiently constructs the fused ring system. A plausible pathway for the formation of related pyrazolo[3,4-b]quinolines, which shares mechanistic similarities, begins with the condensation of an aldehyde with a 1,3-dicarbonyl compound to form an intermediate. nih.gov This is followed by a Michael addition with an aminopyrazole, leading to an open-chain intermediate. nih.gov Subsequent cyclization, dehydration, and dehydrogenation yield the final aromatized pyrazolopyridine ring system. nih.gov A similar multicomponent strategy for pyrazolo[3,4-b]pyridines involves the initial formation of a 1,3-CCC-biselectrophile through a carbonyl condensation between an aldehyde and a ketone, which then reacts with an aminopyrazole. nih.govmdpi.com
Another well-established approach is the annelation of a pyrazole (B372694) ring onto a pyridine (B92270) precursor. This is typically achieved by reacting a 2-halopyridine bearing an electrophilic group at the 3-position with hydrazine. nih.govcdnsciencepub.com The mechanism proceeds via nucleophilic displacement of the halogen by hydrazine, followed by an intramolecular cyclizing condensation involving the 3-substituent to form the pyrazole ring. cdnsciencepub.com
A specific method for preparing the 1H-pyrazolo[3,4-c]pyridine core involves the nitrosation of 3-acetamido-4-methylpyridines. rsc.org This reaction proceeds through the formation of an N-acetyl-N-nitroso compound, which then undergoes rearrangement and cyclization to yield the pyrazolo[3,4-c]pyridine structure. rsc.org
The following table summarizes key features of these core formation mechanisms.
| Starting Materials | Key Mechanistic Steps | Intermediate Types | Final Product Type |
| Aldehyde, 1,3-Dicarbonyl, Aminopyrazole | Knoevenagel condensation, Michael addition, Intramolecular cyclization, Dehydration, Oxidation nih.govresearchgate.net | Open-chain adducts nih.gov | Pyrazolopyridines / Pyrazoloquinolines nih.govresearchgate.net |
| 2-Halo-3-cyanopyridine, Hydrazine | Nucleophilic aromatic substitution, Intramolecular cyclization nih.govcdnsciencepub.com | Hydrazinopyridine | 3-Aminopyrazolopyridine cdnsciencepub.com |
| 3-Acetamido-4-methylpyridine | Nitrosation, Rearrangement, Cyclization rsc.org | N-acetyl-N-nitroso compound rsc.org | Pyrazolo[3,4-c]pyridine rsc.org |
Understanding Rearrangement Phenomena in 1H-Pyrazolo[3,4-c]pyridine Synthesis
Rearrangement reactions are significant in heterocyclic chemistry and can influence the final structure of pyrazolopyridine products. The Dimroth rearrangement is a well-documented phenomenon in nitrogen-containing heterocycles, such as 1,2,3-triazoles and various fused pyrimidine (B1678525) systems, where endocyclic and exocyclic nitrogen atoms exchange places. beilstein-journals.orgwikipedia.orgbenthamscience.com This type of rearrangement typically proceeds through a ring-opened intermediate. wikipedia.org The accepted mechanism often involves protonation, ring opening to form a diazo or aminoaldehyde intermediate, tautomerization, followed by ring closure to yield a thermodynamically more stable isomer. beilstein-journals.orgwikipedia.org
While not directly reported for 1H-pyrazolo[3,4-c]pyridine hydrochloride, analogous rearrangements are observed in related fused heterocyclic systems. For instance, researchgate.netbeilstein-journals.orgresearchgate.nettriazolo[4,3-c]pyrimidine derivatives are known to isomerize to the more stable researchgate.netbeilstein-journals.orgresearchgate.nettriazolo[1,5-c]pyrimidines under acidic, basic, or thermal conditions. beilstein-journals.orgnih.govresearchgate.net The driving force for this rearrangement is the formation of a thermodynamically more stable product. researchgate.net
In the synthesis of the isomeric pyrazolo[4,3-b]pyridines, an unusual C-N migration of an acetyl group has been observed. researchgate.netnih.gov A plausible mechanism was proposed based on the isolation of intermediates, highlighting that rearrangements can be an integral part of the reaction pathway in the broader pyrazolopyridine family. researchgate.netnih.gov These observations suggest that the potential for such rearrangements should be a key consideration in the synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives.
Characterization of Key Intermediates and Transition States
The direct observation and characterization of transient species like intermediates and transition states are fundamental to confirming reaction mechanisms. In the synthesis of pyrazolopyridines and related heterocycles, a combination of spectroscopic methods and computational studies has been employed to shed light on these fleeting structures.
In multicomponent reactions forming pyrazolopyridine cores, open-chain intermediates are proposed. nih.gov For example, the reaction is believed to proceed via an initial condensation product of an aldehyde and a dicarbonyl compound, which then undergoes a Michael addition with an aminopyrazole to give an open-chain adduct before cyclization. nih.gov While often transient, in some cases, related intermediates have been isolated and characterized. For instance, in the synthesis of pyrazolo[4,3-b]pyridines via a modified Japp–Klingemann reaction, an N-acetyl-N-arylhydrazone intermediate was successfully isolated and its structure confirmed by X-ray analysis. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping reaction pathways and characterizing structures that are difficult to observe experimentally. researchgate.netunjani.ac.id These studies can provide detailed geometric parameters, such as bond lengths and angles, for proposed intermediates and transition states. researchgate.net For example, DFT calculations have been used to study different tautomers and conformers of pyrazolopyrimidine derivatives, determining their relative energies and stability. researchgate.net Such computational approaches can also elucidate the energy barriers associated with different reaction pathways, helping to predict the most likely mechanism. researchgate.net
The table below provides examples of intermediates proposed or characterized in the synthesis of pyrazolopyridines and related compounds.
| Reaction Type | Proposed/Isolated Intermediate | Method of Characterization |
| Multicomponent Synthesis | Open-chain Michael adduct nih.gov | Mechanistic proposal nih.gov |
| Modified Japp-Klingemann Reaction | N-acetyl-N-arylhydrazone nih.gov | X-ray crystallography, NMR nih.gov |
| Nitrosation/Cyclization | N-acetyl-N-nitroso compound rsc.org | Mechanistic proposal rsc.org |
| Dimroth Rearrangement | Ring-opened diazo or aminoaldehyde species beilstein-journals.orgwikipedia.org | Mechanistic proposal beilstein-journals.orgwikipedia.org |
| Pyridine Synthesis from Pyrylium Salt | Open-chain amino-aldehyde unjani.ac.id | DFT Calculations unjani.ac.id |
Kinetic and Thermodynamic Aspects of 1H-Pyrazolo[3,4-c]pyridine Reactions
The feasibility and rate of chemical reactions are governed by thermodynamic and kinetic factors. For the synthesis of pyrazolopyridines, these aspects dictate reaction conditions, yields, and the distribution of isomers.
Kinetic investigations provide insights into the reaction rates and the factors that influence them. In a mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles, it was found that the first of two oxidation steps is the rate-limiting step. nih.govrsc.orgrsc.org Such studies help in optimizing reaction conditions—like temperature, concentration, and catalyst choice—to enhance the reaction speed and efficiency. While specific kinetic data for the synthesis of this compound is not extensively detailed in the reviewed literature, the principles from related heterocyclic syntheses are applicable. Computational studies can also contribute to understanding kinetics by calculating the energy of transition states, which corresponds to the activation energy barrier of a reaction step. researchgate.net
| Parameter | Significance in Pyrazolopyridine Synthesis | Methods of Investigation |
| Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic. | Calorimetry, DFT calculations unjani.ac.id |
| Entropy (ΔS) | Reflects the change in disorder of the system. | DFT calculations unjani.ac.id |
| Gibbs Free Energy (ΔG) | Indicates the spontaneity of a reaction. A negative value signifies a spontaneous process. | DFT calculations unjani.ac.id |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. | Kinetic experiments (e.g., monitoring reaction progress over time), Computational modeling of transition states researchgate.netnih.gov |
| Rate-Limiting Step | The slowest step in a reaction mechanism, which governs the overall reaction rate. | Kinetic analysis nih.govrsc.org |
Computational and Theoretical Studies of 1h Pyrazolo 3,4 C Pyridine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties, providing deep insights into the behavior of 1H-pyrazolo[3,4-c]pyridine systems.
Detailed DFT analyses, often performed at levels like B3LYP/6-31G**, are used to determine optimized molecular geometries, including bond lengths and angles. nih.gov From these optimized structures, crucial electronic parameters can be calculated. A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental predictors of chemical reactivity, stability, and molecular electrical transport properties. scirp.org
A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive, as it requires less energy to undergo electronic transitions. nih.gov For pyrazole-fused heterocycles, calculations have shown that the distribution of these orbitals is key to their function. For instance, in a related pyrazolo[3,4-d]pyrimidine system, the HOMO was found to be distributed over the pyrazole (B372694) and phenyl rings, while the LUMO was centered on the pyrimidine (B1678525) ring, indicating that charge transfer occurs within the molecule upon excitation. researchgate.net
Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. ugm.ac.idtci-thaijo.org This allows for the prediction of reactive sites for both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. tci-thaijo.org Negative potential regions, typically found around electronegative atoms like nitrogen, are susceptible to electrophilic attack, while positive regions, often near hydrogen atoms, indicate sites for nucleophilic attack. ugm.ac.idtci-thaijo.org These predictions are vital for understanding reaction mechanisms and intermolecular interactions, such as hydrogen bonding. ugm.ac.id
Table 1: Key Molecular Properties Calculated by DFT
| Property | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. |
Natural Bond Orbital (NBO) Analyses for Reaction Pathways and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of bonding and orbital interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a localized basis of atomic and bond-centered orbitals that align with Lewis structure concepts (i.e., lone pairs and bonds). nih.govresearchgate.net This method is particularly useful for quantifying charge distribution and understanding the stabilizing effects of electron delocalization.
NBO analysis calculates the charge on each atom, offering a more intuitive understanding of the electronic environment than simple population analyses. researchgate.net This information is critical for predicting reaction pathways, as it highlights the most electron-rich and electron-deficient centers in the 1H-pyrazolo[3,4-c]pyridine system.
A key feature of NBO analysis is its ability to evaluate hyperconjugative interactions using second-order perturbation theory. researchgate.net It identifies "donor" (Lewis-type) and "acceptor" (non-Lewis-type) orbitals and calculates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor orbital to a vacant acceptor orbital. researchgate.net These interactions, such as the delocalization from a lone pair (n) to an antibonding π* orbital or from a bonding σ orbital to a σ* orbital, are crucial for molecular stability. The magnitude of the E(2) value is proportional to the strength of the interaction, providing quantitative insight into resonance effects and the pathways of intramolecular charge transfer. nih.gov For heterocyclic systems, these analyses can explain the nuances of aromaticity and the influence of substituents on the electronic character of the ring system. nih.gov
Tautomerism and Isomerism Investigations within 1H-Pyrazolo[3,4-c]pyridine Structures
Pyrazolopyridines, including the [3,4-c] isomer, can exist in different tautomeric forms due to the migration of a proton between nitrogen atoms in the pyrazole ring. nih.gov This results in two primary annular tautomers: the 1H- and 2H-forms. The position of this equilibrium is critical as different tautomers can exhibit distinct physicochemical properties, reactivities, and binding affinities to biological targets. mdpi.com
Computational and experimental studies have been conducted to determine the relative stability of these tautomers. For the related 1H-pyrazolo[3,4-b]pyridine system, AM1 calculations demonstrated that the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol (37.03 kJ/mol). nih.gov
More specific investigations into 7-substituted pyrazolo[3,4-c]pyridine derivatives have confirmed this preference. Through a combination of NMR spectroscopy (¹³C, ¹⁵N) and X-ray crystallography, it was conclusively shown that the N1-H tautomer is the predominant form in a DMF solution for all tested compounds. The 2H tautomer was only detected in a minor capacity in the specific case of a pyrazolopyridinone derivative, likely due to a smaller energy difference between the tautomers where the aromatic character of the pyridine (B92270) ring is reduced.
These findings are crucial for drug design and synthesis, as they establish that the 1H-pyrazolo[3,4-c]pyridine core is the most likely form to be present under physiological conditions, and thus should be the primary focus for computational modeling and docking simulations.
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The 1H-pyrazolo[3,4-c]pyridine scaffold, as a "hinge-binder" bioisostere of purines, is frequently evaluated using docking simulations against various protein kinases. nih.gov
In a typical docking study, a high-resolution crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). A binding site, or "pocket," is defined, often based on the location of a known co-crystallized ligand. Derivatives of the 1H-pyrazolo[3,4-c]pyridine core are then computationally placed into this pocket in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating more favorable interactions. researchgate.net
Docking studies on related pyrazolopyridine inhibitors targeting kinases like TBK1, FGFR, and CDK2 have revealed common binding patterns. nih.govresearchgate.netnih.gov These typically involve:
Hydrogen Bonding: The nitrogen atoms of the pyrazolopyridine core often form critical hydrogen bonds with backbone residues in the hinge region of the kinase active site. researchgate.net
Hydrophobic and van der Waals Interactions: Substituents attached to the core can occupy hydrophobic pockets, forming favorable interactions that enhance binding affinity. researchgate.net
Pi-Stacking Interactions: Aromatic rings on the ligand can engage in π-π or cation-π interactions with aromatic residues like tyrosine or phenylalanine in the active site.
These simulations allow researchers to visualize ligand-target interactions at an atomic level, rationalize structure-activity relationships (SARs), and design new derivatives with modifications aimed at improving potency and selectivity. researchgate.net For example, a docking model might suggest that adding a specific functional group at a certain position would allow for an additional hydrogen bond, leading to the synthesis of a more potent inhibitor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
The development of a QSAR model for a series of 1H-pyrazolo[3,4-c]pyridine derivatives typically involves the following steps:
Data Set Compilation: A set of compounds with the same core scaffold and experimentally measured biological activities (e.g., IC₅₀ values) is collected. researchgate.net
Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, orbital energies). documentsdelivered.com
Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation that links a subset of the most relevant descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). researchgate.net
For example, a QSAR study on pyrazole derivatives with anticancer activity identified that descriptors related to molecular shape and electronic properties were crucial for activity against lung cancer cells. nih.gov Similarly, a model for pyrazolopyrimidines active against breast cancer found that a combination of topological and electronic descriptors could effectively predict cytotoxicity. researchgate.net The resulting QSAR models can guide the design of new 1H-pyrazolo[3,4-c]pyridine analogs by indicating which structural features should be modified to enhance a desired biological effect, such as increasing potency against a specific cancer cell line. nih.gov
Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 C Pyridine Derivatives
Elucidation of Critical Pharmacophoric Features and Substitution Effects
Structure-activity relationship (SAR) studies have been instrumental in identifying the critical pharmacophoric elements of 1H-pyrazolo[3,4-c]pyridine derivatives. In the context of G protein-coupled receptor 119 (GPR119) agonists, research has focused on two primary regions of the molecule for modification: the left-hand aryl group (R¹) and the right-hand piperidine (B6355638) N-capping group (R²).
A foundational lead compound, compound 4 , was identified through a ligand-based drug design approach. This molecule served as the scaffold for subsequent modifications aimed at enhancing potency. The core structure consists of a central 1H-pyrazolo[3,4-c]pyridine ring, a piperidine moiety, and an aryl group.
Initial investigations into the R¹ aryl group revealed that substitutions on this ring significantly impact agonist activity. For instance, the introduction of a methylsulfonyl group was found to be a key pharmacophoric feature.
| Compound | R¹ Group | R² Group | GPR119 EC₅₀ (nM) |
|---|---|---|---|
| 4 | - | - | - |
| 14 | 2-Methyl-4-(methylsulfonyl)phenyl | Acetyl | 110 |
| 15 | 2-Chloro-4-(methylsulfonyl)phenyl | Acetyl | 140 |
| 24 | 2-Methyl-4-(methylsulfonyl)phenyl | Pyrimidin-2-yl | 5.8 |
Positional and Electronic Influences of Substituents on Biological Activity
The biological activity of 1H-pyrazolo[3,4-c]pyridine derivatives is highly sensitive to the positional and electronic characteristics of their substituents. SAR studies on GPR119 agonists have provided detailed insights into these influences.
Left-Hand Aryl Group (R¹): Modifications on the aryl ring at the R¹ position demonstrated that both the nature and placement of substituents are crucial.
Methylsulfonyl Group: The presence of a methylsulfonyl group at the para-position of the phenyl ring was identified as a key contributor to potency.
Ortho-position Substitution: Introducing small substituents at the ortho-position of the phenyl ring was found to be beneficial. For example, replacing a hydrogen atom with a methyl group (comparing to a reference compound) led to an increase in activity. Compound 14 , with a 2-methyl-4-(methylsulfonyl)phenyl group, showed an EC₅₀ of 110 nM.
Electronic Effects: The introduction of an electron-withdrawing chloro group at the ortho-position, as in compound 15 , resulted in slightly reduced potency (EC₅₀ of 140 nM) compared to the methyl-substituted analog, suggesting that electronic effects and steric factors at this position modulate activity.
Right-Hand Piperidine N-capping Group (R²): The substituent on the piperidine nitrogen (R²) plays a significant role in determining the agonist potency.
Acetyl Group: An acetyl group, as seen in compounds 14 and 15 , provided a baseline level of activity.
Heterocyclic Groups: Replacing the acetyl group with various heterocyclic rings led to a significant enhancement in potency. This suggests that the R² position interacts with a specific pocket in the receptor where a heterocyclic moiety is preferred. The most potent compound identified in the series, compound 24 , features a pyrimidin-2-yl group at the R² position, which resulted in a single-digit nanomolar GPR119 agonistic activity (EC₅₀ of 5.8 nM). rsc.org This highlights the profound influence of the electronic and structural features of the N-capping group on biological activity.
| Compound | Substitution at R¹ Ortho-position | Substitution at R¹ Para-position | GPR119 EC₅₀ (nM) |
|---|---|---|---|
| 14 | Methyl | Methylsulfonyl | 110 |
| 15 | Chloro | Methylsulfonyl | 140 |
Stereochemical Considerations in 1H-Pyrazolo[3,4-c]pyridine Activity
The investigation of stereochemistry is a critical aspect of understanding the interaction of chiral molecules with their biological targets. However, based on the available scientific literature, specific studies detailing the stereochemical considerations for the biological activity of 1H-pyrazolo[3,4-c]pyridine derivatives are limited. Research into the differential effects of various enantiomers or diastereomers of this specific scaffold has not been extensively reported. Consequently, a detailed analysis of how stereochemistry influences the activity of this class of compounds cannot be provided at this time. Future research may explore the asymmetric synthesis of chiral 1H-pyrazolo[3,4-c]pyridine analogues to elucidate the role of specific stereoisomers in biological interactions.
Rational Design Strategies Based on SAR Insights
The insights gained from SAR studies have enabled the rational design of novel 1H-pyrazolo[3,4-c]pyridine derivatives with improved potency. The development of highly active GPR119 agonists from this scaffold serves as a prime example of this strategy.
The design process began with a lead compound (4 ) and systematically explored the chemical space around the R¹ and R² positions. The key SAR insights that guided the design strategy include:
The importance of a methylsulfonyl group at the para-position of the R¹ phenyl ring for potent activity.
The benefit of small substituents, such as a methyl group, at the ortho-position of the R¹ phenyl ring.
The significant potency enhancement achieved by replacing a simple acetyl group at the R² position with a heterocyclic ring.
This led to a focused approach where the optimal fragments for R¹ and R² were combined. The culmination of this rational design strategy was the synthesis of compound 24 . rsc.org This compound incorporates the preferred 2-methyl-4-(methylsulfonyl)phenyl group at R¹ and the highly favorable pyrimidin-2-yl group at the R² position. The resulting molecule demonstrated a significant improvement in potency, achieving a single-digit nanomolar EC₅₀ value, thereby validating the SAR-guided design approach. rsc.org
This iterative process of synthesis, biological evaluation, and SAR analysis provides a clear pathway for optimizing the 1H-pyrazolo[3,4-c]pyridine scaffold for various biological targets.
Pre Clinical Biological Activities and Molecular Mechanisms of 1h Pyrazolo 3,4 C Pyridine Derivatives
Anticancer and Antiproliferative Activities of 1H-Pyrazolo[3,4-c]pyridine Derivatives (in vitro mechanistic studies)
Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have demonstrated significant in vitro anticancer and antiproliferative effects across various human cancer cell lines. These compounds have been shown to inhibit cancer cell growth, arrest the cell cycle, and induce apoptosis. nih.gov
For instance, two series of pyrazolo[3,4-b]pyridine derivatives, 9a–h and 14a–h, were evaluated for their anticancer potency against Hela, MCF7, and HCT-116 cancer cells. Compound 9a showed the highest activity against Hela cells with an IC₅₀ value of 2.59 µM. nih.gov Meanwhile, compound 14g was particularly effective against MCF7 and HCT-116 cell lines, with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. nih.gov Another study highlighted compound 15y, a potent TBK1 inhibitor, which exhibited micromolar antiproliferation effects on A172, U87MG, A375, A2058, and Panc0504 cell lines. tandfonline.comnih.govresearchgate.net Further research into 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines identified derivatives with potent antiproliferative activity in the low micromolar range (0.75–4.15 µM) against several human and murine cancer cell lines, without affecting the proliferation of normal cells. nih.gov
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 9a | Hela (Cervical Cancer) | 2.59 µM | nih.gov |
| Compound 14g | MCF7 (Breast Cancer) | 4.66 µM | nih.gov |
| Compound 14g | HCT-116 (Colon Cancer) | 1.98 µM | nih.gov |
| Compound 15y | A172, U87MG (Glioblastoma), A375, A2058 (Melanoma), Panc0504 (Pancreatic) | Micromolar range | tandfonline.comnih.govresearchgate.net |
| 4-alkylaminoethyl ethers | Various cancer cell lines | 0.75–4.15 µM | nih.gov |
The anticancer effects of pyrazolopyridine derivatives are attributed to their interaction with specific cellular targets, leading to the modulation of critical signaling pathways. A primary mechanism involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CDK2 and/or CDK9, key regulators of the cell cycle. nih.govnih.gov By inhibiting these kinases, the compounds can halt the progression of the cell cycle, thereby preventing cancer cell division. nih.gov
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of several cancers. semanticscholar.org A novel pyrazolo[3,4-b]pyridine derivative, designated 10g, was identified as a potent inhibitor of the crizotinib-resistant ALK-L1196M mutant as well as wild-type ALK, with an IC₅₀ value of less than 0.5 nM for both. semanticscholar.orgnih.govnih.gov This compound strongly suppresses the proliferation of cells harboring the EML4-ALK fusion protein by blocking the ALK signaling pathway. semanticscholar.orgnih.gov
TANK-Binding Kinase 1 (TBK1): TBK1 is a noncanonical IKK family kinase involved in innate immunity and oncogenesis. tandfonline.comnih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors. Compound 15y emerged as a highly potent inhibitor with an IC₅₀ value of 0.2 nM. tandfonline.comnih.govresearchgate.net This compound effectively inhibited the downstream IFN signaling pathway regulated by TBK1 in stimulated immune cells. tandfonline.comnih.gov
At the molecular level, 1H-pyrazolo[3,4-c]pyridine derivatives exert their antiproliferative effects through several mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest: By inhibiting CDKs, these compounds can arrest the cell cycle at specific checkpoints. nih.gov For example, a 3,4,5-trimethoxyphenyl substituted pyrazolo[3,4-b]pyridine was found to arrest HeLa cells in the G₂/M phase of the cell cycle in a dose-dependent manner, suggesting it may function as a tubulin inhibitor by interacting with the colchicine (B1669291) binding site. arabjchem.org
Induction of Apoptosis: The inhibition of crucial survival pathways, such as the ALK signaling pathway, leads to programmed cell death, or apoptosis. semanticscholar.orgnih.gov The potent ALK inhibitor 10g was shown to strongly suppress the proliferation of ALK-positive cancer cells by inducing apoptosis. semanticscholar.orgnih.gov
Molecular Docking and Binding: Molecular docking studies have provided insights into how these derivatives interact with their targets. For the ALK-L1196M mutant, compound 10g was shown to engage in a favorable interaction with the M1196 residue in the kinase domain and form hydrogen bonds with K1150 and E1210, explaining its potency against this resistant mutant. semanticscholar.orgnih.gov
Receptor and Enzyme Modulation by 1H-Pyrazolo[3,4-c]pyridine Compounds
Beyond their anticancer activities, derivatives of 1H-pyrazolo[3,4-c]pyridine have been specifically designed and synthesized to modulate the function of key receptors and enzymes involved in other physiological processes.
GPR119 is a G-protein coupled receptor expressed primarily in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes. nih.gove-dmj.org Activation of GPR119 enhances insulin (B600854) secretion and improves glycemic control. e-dmj.org
A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed and synthesized as potent GPR119 receptor agonists. nih.gov Through a ligand-based drug design approach, a lead compound was identified. nih.govresearchgate.net Subsequent optimization of different parts of the molecule led to the identification of compound 24, a single-digit nanomolar GPR119 agonist. nih.govresearchgate.net Another derivative, compound 4b, was also identified as a highly potent GPR119 agonist, although its poor aqueous solubility presented challenges for further development. nih.gov
Adenosine (B11128) receptors (ARs), which include the A₁, A₂ₐ, A₂₋, and A₃ subtypes, are G-protein coupled receptors that mediate a wide range of physiological functions and represent important therapeutic targets. chemrxiv.orgsemanticscholar.org
A novel pyrazolo[3,4-c]pyridine pharmacophore has been identified for its potent antagonist activity against A₁ and A₃ adenosine receptors. chemrxiv.org From a small library of compounds, several derivatives were identified as low micromolar to low nanomolar competitive antagonists for A₁R and A₃R. chemrxiv.org Compound A17, in particular, showed high affinity with a K_d_ of 5.62 nM for A₁R and 13.5 nM for A₃R. chemrxiv.org Similarly, new compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core scaffold were synthesized and found to have nanomolar binding affinities for both A₁ and A₂ₐ receptors, acting as antagonists. nih.gov
| Compound | Receptor | Binding Affinity (K_d_ / K_i_) | Reference |
|---|---|---|---|
| A17 | A₁ Adenosine Receptor | 5.62 nM (K_d_) | chemrxiv.org |
| A17 | A₃ Adenosine Receptor | 13.5 nM (K_d_) | chemrxiv.org |
| 11o | A₁ Adenosine Receptor | 55 nM (K_i_) | nih.gov |
| 11o | A₂ₐ Adenosine Receptor | 13.3 nM (K_i_) | nih.gov |
Biochemical and Biophysical Characterization of Target Engagement
The interaction between pyrazolo[3,4-c]pyridine derivatives and their biological targets has been characterized using a variety of biochemical and biophysical methods, providing a detailed understanding of their binding kinetics and structural interactions.
For the adenosine receptor antagonist A17, kinetic data revealed that its high potency is due to a much lower dissociation rate (k_off_ = 0.024 min⁻¹) compared to less potent compounds, resulting in a longer residence time at the receptor (41.33 min for A₁R and 47.23 min for A₃R). chemrxiv.org
Molecular dynamics (MD) simulations and mutagenesis experiments were used to investigate the binding site of A17. chemrxiv.org These studies showed that the compound can interact with an array of residues in the transmembrane helices of the A₁ and A₃ receptors. chemrxiv.org A notable finding for future drug design was that mutating a specific residue, L250^6.51^A, significantly increased the binding affinity of A17 at the A₁ receptor. chemrxiv.org This detailed characterization provides a structural and kinetic basis for the high-affinity binding and functional antagonism observed with this class of compounds.
Applications in Medicinal Chemistry Research and Future Directions
Utility of 1H-Pyrazolo[3,4-c]pyridine Scaffolds in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, beginning with the identification of small, low-complexity molecules—or "fragments"—that bind weakly to a biological target. rsc.org The 1H-pyrazolo[3,4-c]pyridine scaffold is an attractive starting point for FBDD for several key reasons. Heterocyclic compounds are a cornerstone of FBDD due to their prevalence in biologically active molecules and their capacity to engage with target proteins through a variety of intermolecular interactions. rsc.orgrsc.org
The utility of a novel heterocyclic fragment in FBDD is contingent upon the ability to elaborate its structure to enhance potency and selectivity for a chosen protein target. rsc.orgrsc.org The 1H-pyrazolo[3,4-c]pyridine core is particularly amenable to this "hit-to-lead" elaboration process. rsc.orgresearchgate.net Researchers have demonstrated that this scaffold can be selectively functionalized along multiple growth vectors, allowing for systematic exploration of the chemical space around the core to achieve optimal binding. rsc.orgresearchgate.net This vectorial functionalization is crucial for transforming a weakly binding fragment into a potent lead compound. rsc.orgrsc.org The process of linking multiple functionalization strategies serves to emulate a hit-to-lead pathway, underscoring the value of pyrazolo[3,4-c]pyridines in FBDD campaigns. rsc.orgrsc.org
Design and Synthesis of Next-Generation Chemical Probes and Lead Compounds
The development of novel chemical probes and lead compounds from the 1H-pyrazolo[3,4-c]pyridine core relies on advanced synthetic methodologies that allow for precise and diverse modifications. A key strategy involves the late-stage functionalization of pre-constructed heterocyclic cores, which provides an efficient path to novel analogues. rsc.org
Researchers have developed synthetic routes to 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which serve as versatile intermediates for further elaboration. rsc.orgrsc.org These intermediates can be selectively modified at multiple positions through a variety of modern synthetic reactions. rsc.orgrsc.org This "vectorial elaboration" allows for the installation of different functional groups at distinct points on the scaffold to probe interactions with a biological target. rsc.org
Key synthetic strategies for the functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold are summarized below:
| Position | Reaction Type | Reagents/Catalysts | Purpose |
| N-1 / N-2 | Protection-group and N-alkylation reactions | Standard protecting groups; alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate | Modulates solubility, metabolic stability, and hydrogen bonding patterns. rsc.orgrsc.orgresearchgate.net |
| C-3 | Tandem borylation and Suzuki–Miyaura cross-coupling | [Ir(COD)OMe]₂, dtbpy, B₂pin₂; Pd(dppf)Cl₂ | Introduces aryl or heteroaryl groups to explore hydrophobic pockets. rsc.orgrsc.orgresearchgate.net |
| C-5 | Pd-catalysed Buchwald–Hartwig amination | Pd(OAc)₂, dppf, CuCl | Installs amine functionalities for hydrogen bonding or salt bridge formation. rsc.orgrsc.orgresearchgate.net |
| C-7 | Selective metalation and reaction with electrophiles or Negishi cross-coupling | TMPMgCl·LiCl; electrophiles (e.g., I₂) or transmetalation to ZnCl₂ with Pd(PPh₃)₄ | Provides access to a previously challenging position for functionalization, allowing for fine-tuning of steric and electronic properties. rsc.orgrsc.org |
This multi-directional approach to synthesis enables the systematic optimization of initial fragment hits, leading to the generation of potent and selective lead compounds. rsc.orgrsc.org For instance, a lead compound for G protein-coupled receptor 119 (GPR119) was identified through a ligand-based drug design approach, with subsequent modifications to its aryl and piperidine (B6355638) groups leading to a highly potent agonist. nih.gov
Structural Analogy to Purine (B94841) and Implications for Biological Mimicry
The 1H-pyrazolo[3,4-c]pyridine core has garnered significant attention due to its structural resemblance to purine. rsc.org Purine and its derivatives are fundamental components of biologically essential molecules like nucleic acids (adenine, guanine) and energy carriers (ATP). Consequently, a vast number of cellular proteins, including kinases, polymerases, and metabolic enzymes, have evolved to contain purine-binding pockets. rsc.org
This structural analogy makes the 1H-pyrazolo[3,4-c]pyridine scaffold an effective "purine mimic." By substituting the purine core with this scaffold, medicinal chemists can design molecules that target these purine-binding proteins. This strategy of biological mimicry is powerful because it leverages the natural affinity of these proteins for purine-like structures. rsc.org Purine analogues have found broad therapeutic applications as anti-inflammatory, anti-viral, and anti-cancer agents. rsc.orgmdpi.com The ability of 1H-pyrazolo[3,4-c]pyridine derivatives to act as bioisosteres of purines opens up possibilities for their application in these and other therapeutic areas where targeting purine-dependent pathways is beneficial. mdpi.comresearchgate.net
Emerging Therapeutic Areas and Unexplored Biological Targets for 1H-Pyrazolo[3,4-c]pyridine Derivatives
Research into the biological activities of 1H-pyrazolo[3,4-c]pyridine derivatives has identified several promising therapeutic avenues. One notable area is in the treatment of metabolic diseases. A novel class of 1H-pyrazolo[3,4-c]pyridine derivatives has been designed and synthesized as potent agonists for GPR119, a G-protein coupled receptor implicated in glucose homeostasis, making it a target for type 2 diabetes. nih.gov
Beyond established targets, the scaffold's versatility suggests potential in other areas. While much research has focused on the broader class of pyrazolopyridines, the specific [3,4-c] isomer holds potential for targeting a range of biological entities. researchgate.netresearchgate.net The structural similarity to purine suggests that enzymes that are not yet explored but which bind purines could be potential targets. rsc.org This includes a wide array of kinases, metabolic enzymes, and receptors involved in cellular signaling, proliferation, and immune responses. mdpi.comresearchgate.net The development of diverse libraries of 1H-pyrazolo[3,4-c]pyridine derivatives will be crucial for screening against these unexplored targets to uncover new therapeutic applications.
Future Research Perspectives and Challenges in 1H-Pyrazolo[3,4-c]pyridine Chemistry
The future of 1H-pyrazolo[3,4-c]pyridine chemistry is promising, yet it faces several challenges and opportunities. A primary challenge lies in achieving regioselectivity during synthesis. While methods for vectorial functionalization have been developed, controlling the precise placement of substituents, particularly at the nitrogen atoms of the pyrazole (B372694) ring, can be complex and may require sophisticated protecting group strategies. rsc.orgrsc.org
Future research will likely focus on several key areas:
Expansion of Synthetic Methodologies: Developing new and more efficient late-stage functionalization techniques will be critical for rapidly generating diverse libraries of compounds for high-throughput screening. This includes exploring novel C-H activation and cross-coupling reactions tailored to this specific scaffold. rsc.org
Exploration of New Biological Space: A systematic screening of 1H-pyrazolo[3,4-c]pyridine libraries against a wider range of biological targets is warranted. Its purine-mimetic nature makes it a prime candidate for targeting families of enzymes like kinases and dehydrogenases, which are implicated in cancer and inflammatory diseases.
Development of Advanced Chemical Probes: The scaffold's amenability to modification makes it an excellent platform for creating highly specific chemical probes. These probes can be used to study the function of specific proteins in complex biological systems, helping to validate new drug targets.
Integration with Computational Chemistry: Combining synthetic efforts with computational modeling and computer-aided drug design (CADD) will accelerate the discovery process. nih.gov Docking studies can help predict binding modes and guide the design of next-generation inhibitors with improved potency and selectivity.
Overcoming the synthetic challenges and leveraging modern drug discovery tools will unlock the full therapeutic potential of the 1H-pyrazolo[3,4-c]pyridine scaffold, paving the way for novel medicines and research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
